molecular formula C12H17NO2 B1270334 (R)-(4-benzylmorpholin-2-yl)methanol CAS No. 943442-96-4

(R)-(4-benzylmorpholin-2-yl)methanol

Cat. No.: B1270334
CAS No.: 943442-96-4
M. Wt: 207.27 g/mol
InChI Key: WQNIKIMRIXHNFF-GFCCVEGCSA-N
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Description

®-(4-Benzylmorpholin-2-yl)methanol is a chiral compound with the molecular formula C12H17NO2. It is characterized by the presence of a morpholine ring substituted with a benzyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Benzylmorpholin-2-yl)methanol typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of ®-(4-Benzylmorpholin-2-yl)methanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-(4-Benzylmorpholin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-(4-Benzylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • ®-4-Benzyl-2-(hydroxymethyl)morpholine
  • ®-4-Benzyl-2-morpholinylmethanol

Comparison: ®-(4-Benzylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both a benzyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNIKIMRIXHNFF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353045
Record name (R)-(4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943442-96-4
Record name (R)-(4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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